5-Ethoxy-2,3,3-trimethyl-3H-indole

Catalog No.
S13605405
CAS No.
74470-86-3
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-2,3,3-trimethyl-3H-indole

CAS Number

74470-86-3

Product Name

5-Ethoxy-2,3,3-trimethyl-3H-indole

IUPAC Name

5-ethoxy-2,3,3-trimethylindole

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-5-15-10-6-7-12-11(8-10)13(3,4)9(2)14-12/h6-8H,5H2,1-4H3

InChI Key

KSUQWVFQDGIFRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C2(C)C)C

5-Ethoxy-2,3,3-trimethyl-3H-indole is a derivative of the indole family, characterized by the presence of an ethoxy group at the 5-position and three methyl groups at the 2 and 3 positions. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 5-ethoxy-2,3,3-trimethyl-3H-indole is C13_{13}H17_{17}N, with a molecular weight of 201.28 g/mol.

Typical of indole derivatives, including:

  • Substitution Reactions: The ethoxy group can be substituted under appropriate conditions.
  • Oxidation: The compound may be oxidized to form various products depending on the reagents used.
  • Reduction: Reduction reactions can convert functional groups into their corresponding alcohols or amines.

These reactions are often facilitated by reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) .

Research indicates that 5-ethoxy-2,3,3-trimethyl-3H-indole exhibits significant biological activity. It has been identified as a ligand for dopamine D2 receptors with an affinity (Ki) of 151 nM . Additionally, related indole compounds have demonstrated various pharmacological effects, including anti-inflammatory and neuroprotective properties. The ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders.

The synthesis of 5-ethoxy-2,3,3-trimethyl-3H-indole can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with an appropriate indole precursor under acidic conditions.
  • Reflux Methods: A typical synthesis route includes refluxing a mixture of indole derivatives with ethyl iodide in the presence of a base such as sodium hydride .
  • Microwave-Assisted Synthesis: This modern approach allows for rapid synthesis under controlled conditions, enhancing yield and purity .

5-Ethoxy-2,3,3-trimethyl-3H-indole has various applications:

  • Pharmaceutical Development: Due to its receptor-binding properties, it may serve as a lead compound for developing new drugs targeting the central nervous system.
  • Chemical Research: It is utilized in synthetic organic chemistry for constructing more complex molecules.
  • Material Science: Indole derivatives are often explored for their potential use in organic electronics and photonic devices.

Interaction studies involving 5-ethoxy-2,3,3-trimethyl-3H-indole have shown that it maintains significant interactions with specific amino acid residues in target receptors during molecular dynamics simulations. These interactions include hydrogen bonds and hydrophobic contacts with key residues like Asp114 and Trp386 in dopamine receptors . Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 5-ethoxy-2,3,3-trimethyl-3H-indole. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
2,3,3-TrimethylindoleContains three methyl groupsKnown for anti-inflammatory properties
5-MethoxyindoleMethoxy group at the 5-positionExhibits neuroprotective effects
5-EthylindoleEthyl group instead of ethoxyPotential anti-cancer activity
1H-Indole-3-carboxaldehydeCarbonyl group at position 1Used as an intermediate in synthesizing biologically active compounds

The uniqueness of 5-ethoxy-2,3,3-trimethyl-3H-indole lies in its specific receptor affinity and potential therapeutic applications related to dopamine modulation.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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